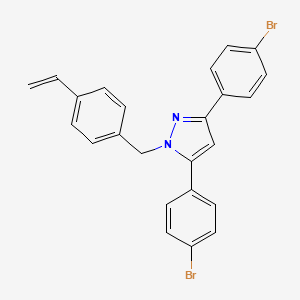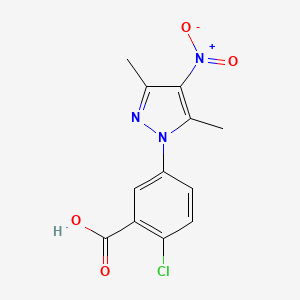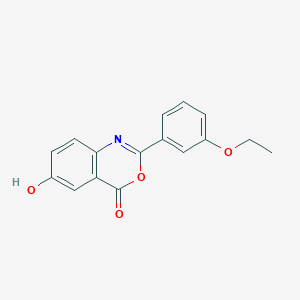![molecular formula C13H6ClN3O6 B4650718 8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4650718.png)
8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by the presence of a chlorine atom and two nitro groups attached to the dibenzo[b,f][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Nitration: The starting material, dibenzo[b,f][1,4]oxazepin-11(10H)-one, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Chlorination: The nitrated intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Formation of 8-amino-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepines depending on the nucleophile used.
Scientific Research Applications
8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: The parent compound without the chlorine and nitro substituents.
8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: A similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents can lead to unique interactions with molecular targets and distinct properties compared to other dibenzo[b,f][1,4]oxazepine derivatives.
Properties
IUPAC Name |
3-chloro-7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O6/c14-6-1-2-10-8(3-6)15-13(18)12-9(17(21)22)4-7(16(19)20)5-11(12)23-10/h1-5H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSBEHTNAGKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4650641.png)
![N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4650646.png)

![7-benzyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4650655.png)

![N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B4650665.png)
![8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4650669.png)
![DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE](/img/structure/B4650681.png)
![ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4650687.png)
![4-(benzyloxy)-N-[6-iodo-2-(5-nitro-2-thienyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4650702.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B4650724.png)


